3-(2,4-Dichlorophenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde
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Overview
Description
3-(2,4-Dichlorophenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound is characterized by the presence of a dichlorophenyl group and a P-tolyl group attached to the pyrazole ring, along with a carbaldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dichlorophenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 2,4-dichlorobenzaldehyde with P-tolylhydrazine in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dichlorophenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide
Major Products Formed
Oxidation: 3-(2,4-Dichlorophenyl)-1-P-tolyl-1H-pyrazole-4-carboxylic acid.
Reduction: 3-(2,4-Dichlorophenyl)-1-P-tolyl-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used
Scientific Research Applications
3-(2,4-Dichlorophenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde has found applications in several areas of scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block for the development of new materials.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infectious diseases and cancer.
Industry: It is used in the development of agrochemicals, pharmaceuticals, and other specialty chemicals
Mechanism of Action
The mechanism of action of 3-(2,4-Dichlorophenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. Molecular docking studies have suggested that the compound can form stable complexes with certain protein targets, which may explain its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Bromophenyl)-1-phenyl-4-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine
- 4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
- 3-(2,4-Dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl) 2,2-dimethylbutyrate
Uniqueness
3-(2,4-Dichlorophenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of both dichlorophenyl and P-tolyl groups, along with the aldehyde functionality, makes it a versatile compound for various synthetic and research applications .
Properties
CAS No. |
618098-96-7 |
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Molecular Formula |
C17H12Cl2N2O |
Molecular Weight |
331.2 g/mol |
IUPAC Name |
3-(2,4-dichlorophenyl)-1-(4-methylphenyl)pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C17H12Cl2N2O/c1-11-2-5-14(6-3-11)21-9-12(10-22)17(20-21)15-7-4-13(18)8-16(15)19/h2-10H,1H3 |
InChI Key |
NSBRQFHRAZGPPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(C(=N2)C3=C(C=C(C=C3)Cl)Cl)C=O |
Origin of Product |
United States |
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